molecular formula C10H10N4O B12936264 N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide CAS No. 62400-12-8

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12936264
CAS No.: 62400-12-8
M. Wt: 202.21 g/mol
InChI Key: XUSGPWZOTDRMIP-UHFFFAOYSA-N
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Description

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, which makes it a versatile scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7(15)11-10-12-9(13-14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSGPWZOTDRMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401195
Record name N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62400-12-8
Record name N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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